molecular formula C12H13NO4 B2644376 4-ethoxy-5-methoxy-1H-indole-2-carboxylic Acid CAS No. 887360-80-7

4-ethoxy-5-methoxy-1H-indole-2-carboxylic Acid

Cat. No. B2644376
M. Wt: 235.239
InChI Key: FWASDTPLNNWWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethoxy-5-methoxy-1H-indole-2-carboxylic Acid” is a chemical compound with a molecular formula of C12H13NO4 . It is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Novel Indole-Benzimidazole Derivatives : Indole carboxylic acids, including derivatives similar to 4-ethoxy-5-methoxy-1H-indole-2-carboxylic Acid, were synthesized and used to create indole-benzimidazoles, indicating their versatility as precursors in organic synthesis (Wang et al., 2016).

Selective Coupling and Chemical Reactivity : Research on N-methoxy-1H-indole-1-carboxamides demonstrated selective coupling reactions facilitated by Rh(III) catalysis, underscoring the chemical reactivity of indole carboxylic acids and their utility in producing diverse organic compounds (Zheng et al., 2014).

Material Science Applications

Supramolecular Liquid-Crystalline Networks : Research into supramolecular networks highlights the potential of indole carboxylic acids in material science, particularly in forming hydrogen-bonded liquid-crystalline structures, which could have implications for advanced materials development (Kihara et al., 1996).

Spectroscopic Profiling : Studies on methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, utilized spectroscopic techniques to understand its electronic nature and potential as a precursor to biologically active molecules. This work emphasizes the importance of fundamental chemical properties in the development of new pharmaceuticals and materials (Almutairi et al., 2017).

Biological and Medicinal Chemistry Applications

Phenylpropanoid and Indolic Metabolites in Plant Biology : Indole derivatives, including indole-3-carboxylic acid, were identified in Arabidopsis thaliana, demonstrating their role in plant biology and potential as bioactive compounds in agrochemical development (Tan et al., 2004).

Catalysis and Chemical Transformations : The catalytic activity of indole derivatives in facilitating direct amidation of carboxylic acids highlights their utility in synthesizing biologically relevant amides, a process crucial for pharmaceutical manufacturing (Gernigon et al., 2012).

properties

IUPAC Name

4-ethoxy-5-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-17-11-7-6-9(12(14)15)13-8(7)4-5-10(11)16-2/h4-6,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASDTPLNNWWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=C1C=C(N2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-5-methoxy-1H-indole-2-carboxylic Acid

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